molecular formula C23H20ClN3O3 B505575 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Cat. No.: B505575
M. Wt: 421.9g/mol
InChI Key: QAJQOOOUOVAKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a complex organic compound that features a chlorophenoxy group, a methyl group, and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other derivatives of oxazolo[4,5-b]pyridine and chlorophenoxy compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, derivatives with different substituents on the phenyl ring or the oxazolo[4,5-b]pyridine moiety may exhibit unique properties and applications .

Conclusion

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C23H20ClN3O3/c1-14-6-7-15(21-27-20-19(29-21)5-4-12-25-20)13-18(14)26-22(28)23(2,3)30-17-10-8-16(24)9-11-17/h4-13H,1-3H3,(H,26,28)

InChI Key

QAJQOOOUOVAKNC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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